4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine
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Overview
Description
4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine is a complex organic compound that features a unique combination of tetrazole, morpholine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sodium azide, benzyl bromide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- 1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Uniqueness
4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine stands out due to its combination of tetrazole, morpholine, and triazine moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
Molecular Formula |
C16H19N9OS |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H19N9OS/c17-14-18-13(19-15(20-14)24-6-8-26-9-7-24)11-27-16-21-22-23-25(16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,18,19,20) |
InChI Key |
JOKYJFYAPIDNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CSC3=NN=NN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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